molecular formula C10H11ClO2 B044988 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane CAS No. 53732-26-6

2-[(2-Chloro-5-methylphenoxy)methyl]oxirane

Cat. No. B044988
CAS RN: 53732-26-6
M. Wt: 198.64 g/mol
InChI Key: DAGBZRAFMXTXNY-UHFFFAOYSA-N
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Description

“2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C10H11ClO2 . It is also known by its IUPAC name, 2-[(5-chloro-2-methoxyphenoxy)methyl]oxirane .


Molecular Structure Analysis

The molecular structure of “2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” consists of a three-membered cyclic ether (oxirane) attached to a chloromethylphenoxy group . The exact structure can be represented by the InChI code: InChI=1S/C10H11ClO3/c1-12-9-3-2-7(11)4-10(9)14-6-8-5-13-8/h2-4,8H,5-6H2,1H3 .


Physical And Chemical Properties Analysis

“2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” has a molecular weight of 214.64 g/mol . It has a computed XLogP3-AA value of 2.2, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 214.0396719 g/mol . The topological polar surface area is 31 Ų .

Scientific Research Applications

1. Chemical Interactions and Reactions

Research has shown that compounds similar to 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane, like (1-Chloroethenyl)oxirane, are involved in complex chemical interactions. These interactions include reactions with nucleosides and DNA, which have been studied in aqueous buffered solutions (Munter et al., 2002).

2. Material Science and Dental Research

In the field of material science and dental research, oxiranes, a group to which 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane belongs, have been studied for their reactivity and potential use in composite materials. For instance, their reactions in mammalian cells have been analyzed, highlighting their reactivity and potential biological effects (Schweikl et al., 2004).

3. Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, derivatives of oxiranes, including 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies are crucial for understanding the potential medicinal applications of these compounds (Dewangan et al., 2015).

4. Synthesis and Characterization in Chemistry

The synthesis and characterization of compounds related to 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane have been extensively studied. These studies provide insights into the physical and chemical properties of these compounds, which are essential for various applications in chemistry and material science (Bredikhin et al., 2018).

5. Environmental Chemistry and Toxicology

In environmental chemistry and toxicology, research has been conducted on the reaction processes and environmental impact of compounds similar to 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane. For instance, the reactions of NO3 with acyclic monoalkenes, which include oxirane structures, have been studied to understand their environmental behavior and potential toxicological impacts (Berndt & Böge, 1995).

properties

IUPAC Name

2-[(2-chloro-5-methylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-2-3-9(11)10(4-7)13-6-8-5-12-8/h2-4,8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGBZRAFMXTXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515149
Record name 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-5-methylphenoxy)methyl]oxirane

CAS RN

53732-26-6
Record name 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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